N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenacetin is a pain-relieving and fever-reducing drug, which was widely used following its introduction in 1887 . It is also known historically to be one of the first non-opioid analgesics without anti-inflammatory properties .

Synthesis Analysis

Phenacetin can be synthesized as an example of the Williamson ether synthesis: ethyl iodide, paracetamol, and anhydrous potassium carbonate are heated in 2-butanone to give the crude product, which is recrystallized from water .Molecular Structure Analysis

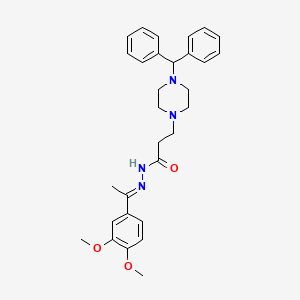

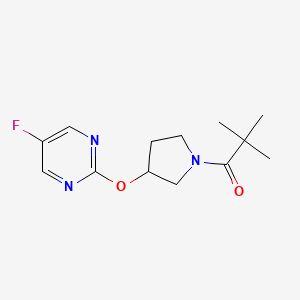

The molecular structure of Phenacetin consists of an ethoxy (OCH2CH3), a phenyl (-Ph), an acetamide (NHC=O) and an acetyl group (O=CCH3) .Chemical Reactions Analysis

Phenacetin’s ether is usually cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic . A minority of the time the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .Physical And Chemical Properties Analysis

Phenacetin has a density of 1.24 g/cm3, a melting point of 134 to 137.5 °C, and a solubility in water of 0.766 g/L at 25 °C .Scientific Research Applications

N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine has a wide range of applications in scientific research. It has been used as a tool for the synthesis of other compounds, as a reagent for the determination of various compounds, and as a ligand for the study of various biological processes. In addition, it has been used as a catalyst in organic synthesis and as a building block for the synthesis of various pharmaceuticals.

Mechanism of Action

Target of Action

The targets of a compound depend on its chemical structure and properties. For instance, N-(4-ethoxyphenyl)acetamide, also known as Phenacetin , is known to act on the sensory tracts of the spinal cord and has a depressant action on the heart .

Mode of Action

The interaction of a compound with its targets can lead to various biochemical changes. For Phenacetin, it acts as an analgesic and antipyretic, reducing pain and fever .

Biochemical Pathways

The compound can affect various biochemical pathways. For example, Phenacetin’s analgesic effects are due to its actions on the sensory tracts of the spinal cord .

Result of Action

The molecular and cellular effects of a compound’s action can vary widely. For Phenacetin, it has a depressant action on the heart, where it acts as a negative inotrope .

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high affinity for certain proteins and biomolecules. In addition, it is relatively non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable in aqueous solutions, and it can be difficult to separate from other compounds.

Future Directions

There are many potential future directions for the use of N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine in scientific research. One possibility is to use it as a tool for the synthesis of other compounds, such as pharmaceuticals. In addition, it could be used as a reagent for the determination of various compounds, and as a ligand for the study of various biological processes. Furthermore, it could be used as a catalyst in organic synthesis, and as a building block for the synthesis of various pharmaceuticals. Finally, it could be used in the development of new drugs, as well as in the study of gene expression and other biochemical processes.

Synthesis Methods

N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine can be synthesized in several ways. The most common method is to react 4-ethoxyphenylmagnesium bromide with dimethylthiazol-2-amine in aqueous ethanol. This reaction is typically conducted at room temperature, and the product is then isolated via vacuum distillation. Other methods of synthesis involve the use of other reagents such as pyridine, dimethylformamide, and tetrahydrofuran.

Safety and Hazards

properties

IUPAC Name |

N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-4-16-12-7-5-11(6-8-12)15-13-14-9(2)10(3)17-13/h5-8H,4H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSSYNIAVMTWFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-3-{[(5-methyl-2-thienyl)carbonyl]-amino}benzoic acid](/img/structure/B2950602.png)

![9-[1-(Benzotriazol-1-yl)-2-phenylethyl]carbazole](/img/structure/B2950604.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2950605.png)

![2,4-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2950606.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2950608.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2950613.png)

![7-benzoyl-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2950620.png)